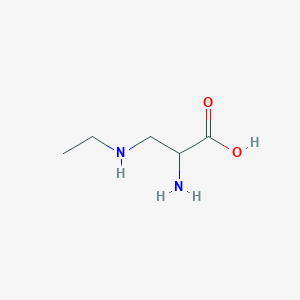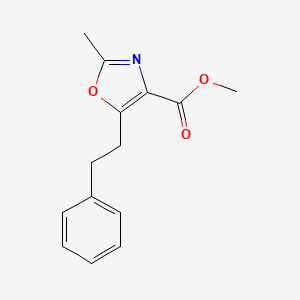
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This specific compound is notable for its unique structure, which includes a long ethoxynonyl chain and a pentyl group, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylfuran and 1-bromo-9-ethoxynonane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium-based catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate the coupling reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include furanones, tetrahydrofurans, and various substituted furans, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the long ethoxynonyl chain may interact with lipid membranes, altering their properties and influencing cellular processes.
相似化合物的比较
Similar Compounds
2-(9-Methoxynonyl)-3-methyl-5-pentylfuran: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(9-Ethoxynonyl)-3-methyl-5-hexylfuran: Similar but with a hexyl group instead of a pentyl group.
Uniqueness
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran is unique due to its specific combination of an ethoxynonyl chain and a pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
88646-99-5 |
|---|---|
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
2-(9-ethoxynonyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C21H38O2/c1-4-6-12-15-20-18-19(3)21(23-20)16-13-10-8-7-9-11-14-17-22-5-2/h18H,4-17H2,1-3H3 |
InChI 键 |
CTQDLZJFCVDLOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCOCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)




![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)

![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)



